4-[(E)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]-2-nitrophenyl 4-methoxybenzoate
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Overview
Description
4-[(E)-{[(2-HYDROXYPHENYL)FORMAMIDO]IMINO}METHYL]-2-NITROPHENYL 4-METHOXYBENZOATE is a complex organic compound with potential applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a nitrophenyl group, a methoxybenzoate group, and a formamido-imino linkage. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{[(2-HYDROXYPHENYL)FORMAMIDO]IMINO}METHYL]-2-NITROPHENYL 4-METHOXYBENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the condensation reaction between 2-hydroxyphenylformamide and 2-nitrophenyl 4-methoxybenzoate under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the imino linkage .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Purification techniques, such as recrystallization and chromatography, are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
4-[(E)-{[(2-HYDROXYPHENYL)FORMAMIDO]IMINO}METHYL]-2-NITROPHENYL 4-METHOXYBENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amino derivatives. Substitution reactions can result in a wide range of products with different functional groups .
Scientific Research Applications
4-[(E)-{[(2-HYDROXYPHENYL)FORMAMIDO]IMINO}METHYL]-2-NITROPHENYL 4-METHOXYBENZOATE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Mechanism of Action
The mechanism of action of 4-[(E)-{[(2-HYDROXYPHENYL)FORMAMIDO]IMINO}METHYL]-2-NITROPHENYL 4-METHOXYBENZOATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of functional groups such as the nitro and methoxy groups can influence its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-[(E)-{[(2-HYDROXYPHENYL)IMINO]METHYL}PHENOL: A similar Schiff base compound with comparable chemical properties.
4-METHOXYBENZOIC ACID: Shares the methoxybenzoate group but lacks the complex imino linkage.
2-NITROPHENOL: Contains the nitrophenyl group but differs in overall structure and reactivity.
Uniqueness
4-[(E)-{[(2-HYDROXYPHENYL)FORMAMIDO]IMINO}METHYL]-2-NITROPHENYL 4-METHOXYBENZOATE is unique due to its combination of functional groups, which impart specific reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C22H17N3O7 |
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Molecular Weight |
435.4 g/mol |
IUPAC Name |
[4-[(E)-[(2-hydroxybenzoyl)hydrazinylidene]methyl]-2-nitrophenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C22H17N3O7/c1-31-16-9-7-15(8-10-16)22(28)32-20-11-6-14(12-18(20)25(29)30)13-23-24-21(27)17-4-2-3-5-19(17)26/h2-13,26H,1H3,(H,24,27)/b23-13+ |
InChI Key |
XFMWJNKQOLKVIX-YDZHTSKRSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)/C=N/NC(=O)C3=CC=CC=C3O)[N+](=O)[O-] |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=NNC(=O)C3=CC=CC=C3O)[N+](=O)[O-] |
Origin of Product |
United States |
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